molecular formula C18H18N2OS B5798412 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5798412
M. Wt: 310.4 g/mol
InChI Key: VGWUPSXJVDFTIE-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as EPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPN is a derivative of acrylamide and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPN is not fully understood, but it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately lead to paralysis.
Biochemical and Physiological Effects:
EPN has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal and anticancer properties, EPN has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. EPN has also been shown to affect the cardiovascular system, with studies showing that it can lower blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

EPN has several advantages for lab experiments, including its high purity and stability. However, EPN is also highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of EPN is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EPN. One area of interest is the development of new synthesis methods that can improve the yield and purity of EPN. Another area of interest is the investigation of the mechanism of action of EPN, which could lead to the development of new drugs that target acetylcholinesterase. Additionally, there is potential for the development of new applications for EPN in fields such as agriculture, medicine, and industry.

Synthesis Methods

The synthesis of EPN involves the reaction of 4-ethylaniline with carbon disulfide to form 4-ethylphenyl isothiocyanate. This compound is then reacted with acryloyl chloride to form EPN. The yield of EPN can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

EPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, EPN has been used as a pesticide due to its insecticidal properties. In medicine, EPN has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In industry, EPN has been used as a crosslinking agent for polymers.

properties

IUPAC Name

(E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-14-8-11-16(12-9-14)19-18(22)20-17(21)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,19,20,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUPSXJVDFTIE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide

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